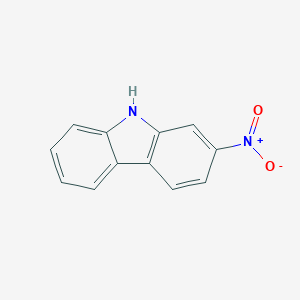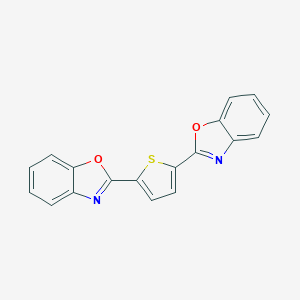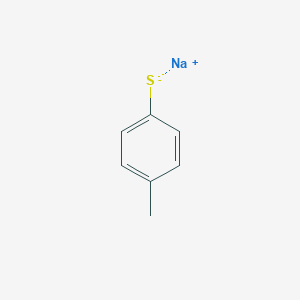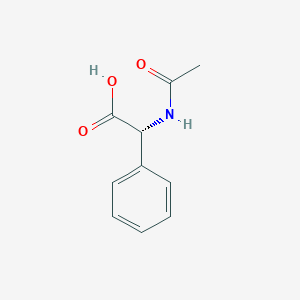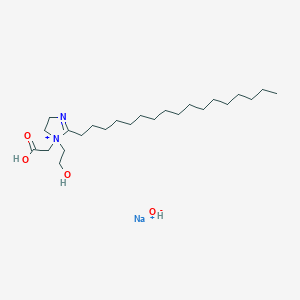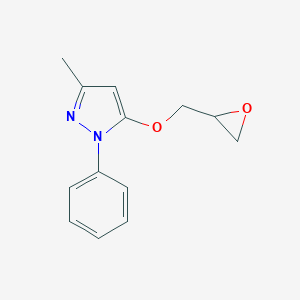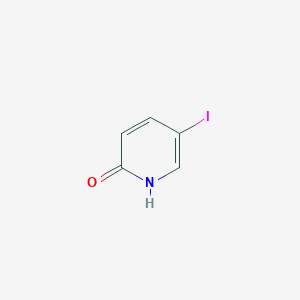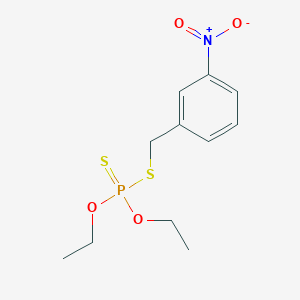
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester, commonly known as Paraoxon, is a highly toxic organophosphate compound. It is a potent cholinesterase inhibitor that has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase.
Wirkmechanismus
Paraoxon acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This results in the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemische Und Physiologische Effekte
Paraoxon exposure can lead to a range of biochemical and physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term neurological damage, such as cognitive impairment, memory loss, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Paraoxon in lab experiments is its potency as a cholinesterase inhibitor, which allows for the precise study of the enzyme's mechanism of action. However, its high toxicity also poses a significant risk to researchers and requires careful handling and disposal.
Zukünftige Richtungen
Future research on Paraoxon could focus on developing safer and more effective cholinesterase inhibitors for use in the treatment of neurological disorders such as Alzheimer's disease. Other areas of investigation could include the development of new methods for detecting and monitoring Paraoxon exposure in the environment and in human populations.
Synthesemethoden
Paraoxon is synthesized by the reaction of diethyl phosphorochloridate with m-nitrobenzyl alcohol in the presence of a base. The resulting product is then treated with sodium sulfide to form the corresponding dithiophosphate ester.
Wissenschaftliche Forschungsanwendungen
Paraoxon has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase. It has also been used to investigate the structure and function of these enzymes and their role in the nervous system.
Eigenschaften
CAS-Nummer |
13286-40-3 |
|---|---|
Produktname |
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester |
Molekularformel |
C11H16NO4PS2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
diethoxy-[(3-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MIFPMXSEMTYMRE-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
13286-40-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



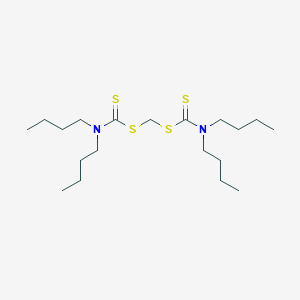
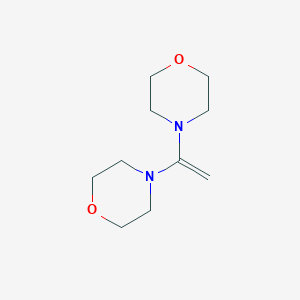
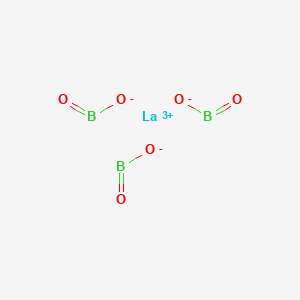


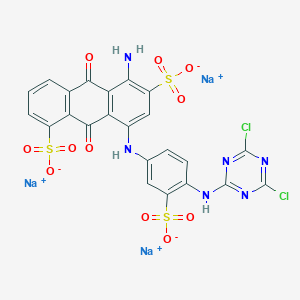
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
